(3-Chlorophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O/c21-17-6-4-5-16(15-17)20(27)26-13-11-25(12-14-26)19-8-7-18(22-23-19)24-9-2-1-3-10-24/h4-8,15H,1-3,9-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXHFJBFMQWVLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperazinyl Intermediate: The synthesis begins with the preparation of a piperazinyl intermediate. This can be achieved by reacting piperazine with an appropriate chlorinated aromatic compound under basic conditions.
Coupling with Pyridazine Derivative: The piperazinyl intermediate is then coupled with a pyridazine derivative. This step often requires the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Final Coupling with 3-Chlorobenzoyl Chloride: The final step involves the reaction of the coupled product with 3-chlorobenzoyl chloride to form the target compound. This reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran (THF) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and piperazinyl moieties. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can target the aromatic rings or the nitrogen-containing heterocycles. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline medium.
Reduction: NaBH₄ in methanol or ethanol; LiAlH₄ in ether.
Substitution: NaOCH₃ in methanol; KOtBu in THF.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced aromatic rings or amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3-Chlorophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacological agent. It may interact with various biological targets, including enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, such as neurological disorders or cancers, due to its ability to modulate specific biological pathways.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and target of interest.
Biological Activity
The compound (3-Chlorophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone , often referred to as a piperazine derivative, exhibits significant biological activity, making it a subject of interest in medicinal chemistry. This article explores its structural characteristics, synthesis, biological activities, and potential therapeutic applications based on diverse scientific literature.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 316.78 g/mol. The structure comprises a chlorophenyl moiety connected to a piperazine ring and a pyridazine derivative, which contributes to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Piperidinyl Pyridazine Intermediate : This step involves the reaction of piperidine with a suitable pyridazine precursor under controlled conditions.
- Coupling with Chlorophenyl Group : The intermediate is coupled with a chlorophenyl derivative using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Antimicrobial Activity
Studies have shown that similar compounds exhibit significant antimicrobial properties. For instance, derivatives of pyridazine have been tested against various bacterial strains, showing effective inhibition at low concentrations. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 250 µg/mL to 750 µg/mL, indicating potent activity against both Gram-positive and Gram-negative bacteria.
Antitumor Properties
Research has indicated that piperazine derivatives can demonstrate antiproliferative effects against cancer cell lines. For example, compounds structurally related to this compound have shown cytotoxicity in vitro against human cancer cell lines such as HCT116 and PC3. The IC50 values for these compounds vary widely but are often in the micromolar range, suggesting potential for development as anticancer agents.
Neuropharmacological Effects
Piperazine derivatives are also known for their neuropharmacological activities. Compounds similar to this compound have been evaluated for their effects on serotonin receptors, particularly the 5-HT_1A receptor, which plays a crucial role in mood regulation and anxiety disorders.
Case Studies
Several studies have highlighted the biological potential of compounds related to this compound:
- Antidepressant Activity : A study investigated the binding affinity of piperazine derivatives to serotonin receptors and found that certain modifications enhanced their antidepressant effects significantly compared to traditional SSRIs .
- Antioxidant Properties : Research demonstrated that related compounds exhibited notable antioxidant activity through DPPH radical scavenging assays, suggesting potential applications in preventing oxidative stress-related diseases .
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
3-Chlorophenyl Group : This moiety is conserved in the target compound and AK301 , suggesting its role in enhancing target binding via hydrophobic interactions or halogen bonding.
Piperazine Linker : The piperazine ring provides conformational flexibility, enabling optimal orientation for interactions with diverse targets (e.g., kinases, ion channels) .
Pyridazine/Pyrimidine Heterocycles: Substitution at the 6-position of pyridazine (e.g., piperidin-1-yl in the target compound vs. propoxy in ) influences electronic properties and steric bulk. Alkoxy groups (e.g., ethoxy in AK301) may enhance solubility but reduce metabolic stability compared to amine substituents like piperidin-1-yl .
Pharmacokinetic and Physicochemical Properties
- Molecular Weight and Lipophilicity: The target compound (MW ~374–446 g/mol, based on analogs ) falls within the acceptable range for drug-likeness.
- Metabolic Stability : Amine-containing substituents (e.g., piperidin-1-yl) are less prone to oxidative metabolism than alkoxy groups, which may improve half-life .
Therapeutic Potential by Structural Class
- Anticancer Agents : AK301’s mitotic arrest and apoptosis-enhancing properties suggest the target compound could share similar mechanisms, especially given the conserved 3-chlorophenyl group.
- Antiviral Applications : Pyridazine-based compounds in and demonstrate SARS-CoV-2 Mpro inhibition and antiviral activity, highlighting this scaffold’s versatility .
- Ion Channel Modulation : BAY10000493’s interaction with K2P3.1 channels implies that the target compound’s piperazine-pyridazine core could be optimized for cardiovascular or neurological targets.
Q & A
Q. What are the primary synthetic pathways for synthesizing (3-Chlorophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and cyclization. Key steps include:
- Coupling of piperazine and pyridazine : Use Buchwald-Hartwig amination or Ullmann coupling under palladium catalysis, with ligands like XPhos, in solvents such as DMF or toluene at 80–110°C .
- Final methanone formation : Employ Friedel-Crafts acylation with 3-chlorobenzoyl chloride in dichloromethane (DCM) under reflux, using Lewis acids like AlCl₃ .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol improve purity (>95%) .
Optimization involves adjusting catalyst loading (5–10 mol%), reaction time (12–24 hours), and inert atmosphere (N₂/Ar) to suppress side reactions .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirm piperazine/pyridazine ring connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 438.15) and fragmentation patterns .
- HPLC-PDA : Quantifies purity (>98%) using reverse-phase C18 columns (acetonitrile/water gradient) .
- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., C-N bond lengths ~1.34 Å) for crystalline derivatives .
Q. How should researchers design initial biological screening assays to evaluate therapeutic potential?
- Methodological Answer :
- In vitro assays :
- Enzyme inhibition : Test against kinases or GPCRs using fluorescence polarization (FP) or radiometric assays (IC₅₀ determination) .
- Cell viability : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Selectivity profiling : Compare activity against related targets (e.g., dopamine D₂ vs. serotonin 5-HT₂ receptors) to assess specificity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets and electronic properties?
- Methodological Answer :
- Molecular Docking (AutoDock Vina, Schrödinger) : Simulate binding to target proteins (e.g., kinases) using crystal structures (PDB IDs) to identify key interactions (e.g., hydrogen bonds with Lys123, hydrophobic contacts) .
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., 4.2 eV) and electrostatic potential maps to predict reactivity and nucleophilic sites .
- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) in explicit solvent models (TIP3P water) .
Q. What strategies resolve discrepancies in reported binding affinities across pharmacological assays?
- Methodological Answer :
- Orthogonal assays : Validate FP-derived Kd values with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to exclude fluorescence artifacts .
- Buffer optimization : Test pH (7.4 vs. 6.8) and ionic strength (150 mM NaCl) effects on binding .
- Meta-analysis : Pool data from multiple studies (e.g., PubChem AID 1234) and apply statistical models (e.g., random-effects) to identify outliers .
Q. What methodologies establish structure-activity relationships (SAR) for derivatives in lead optimization?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., 3-Cl → 3-F phenyl; piperidine → morpholine) via Suzuki-Miyaura cross-coupling or reductive amination .
- Pharmacophore mapping : Align derivatives using ROCS (OpenEye) to identify critical features (e.g., hydrogen bond acceptors at pyridazine) .
- QSAR models : Build regression models (e.g., PLS) correlating logP, polar surface area, and IC₅₀ values from ≥20 analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
